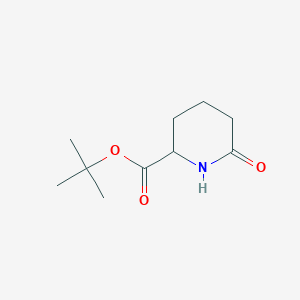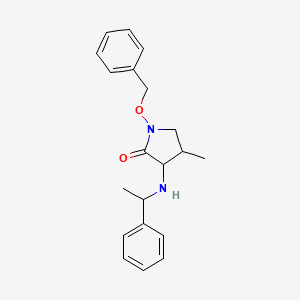
(3R,4R)-1-(Benzyloxy)-4-methyl-3-(((R)-1-phenylethyl)amino)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidin-2-one core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the carbonyl group could produce a hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have activity against certain biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s chiral centers may play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-1-(Benzyloxy)-4-methyl-3-(((S)-1-phenylethyl)amino)pyrrolidin-2-one: This is a diastereomer of the compound and may have different biological activity.
(3S,4S)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one: Another diastereomer with potentially different properties.
1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one: A compound lacking the chiral centers at positions 3 and 4.
Uniqueness
The unique combination of chiral centers and functional groups in (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one may confer distinct properties in terms of reactivity, binding affinity, and biological activity compared to its similar compounds.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-methyl-3-(1-phenylethylamino)-1-phenylmethoxypyrrolidin-2-one |
InChI |
InChI=1S/C20H24N2O2/c1-15-13-22(24-14-17-9-5-3-6-10-17)20(23)19(15)21-16(2)18-11-7-4-8-12-18/h3-12,15-16,19,21H,13-14H2,1-2H3 |
InChI-Schlüssel |
IFQSQWPYIZCXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)C1NC(C)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


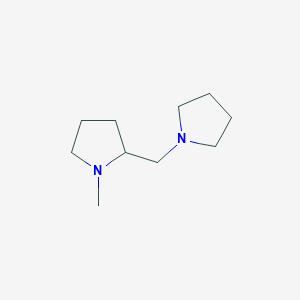
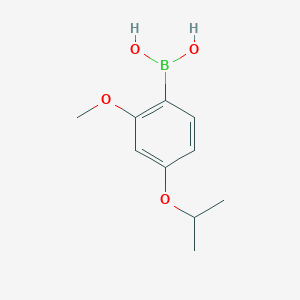
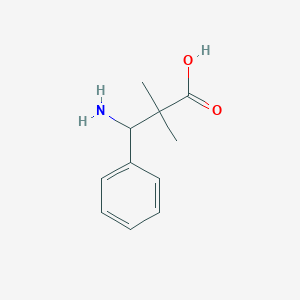
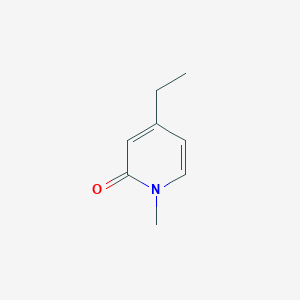

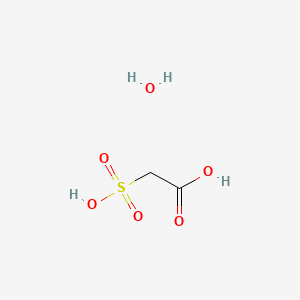
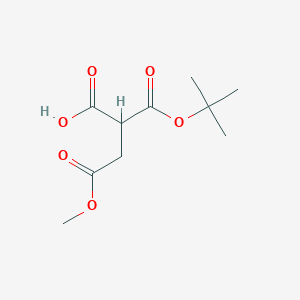

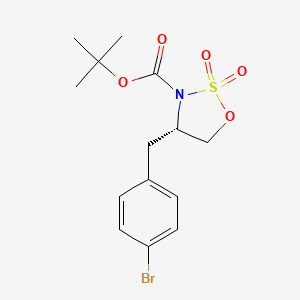
![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)

![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
